molecular formula C14H11Cl2N B14129843 4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline

4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline

Cat. No.: B14129843
M. Wt: 264.1 g/mol
InChI Key: MBWDLTXWSLDTGK-UHFFFAOYSA-N
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Description

4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a chloro group at the 4-position of the aniline ring and a 2-chlorophenyl group attached via an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline typically involves the reaction of 4-chloroaniline with 2-chlorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and a reducing agent such as sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethyl-substituted aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11Cl2N

Molecular Weight

264.1 g/mol

IUPAC Name

4-chloro-2-[1-(2-chlorophenyl)ethenyl]aniline

InChI

InChI=1S/C14H11Cl2N/c1-9(11-4-2-3-5-13(11)16)12-8-10(15)6-7-14(12)17/h2-8H,1,17H2

InChI Key

MBWDLTXWSLDTGK-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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